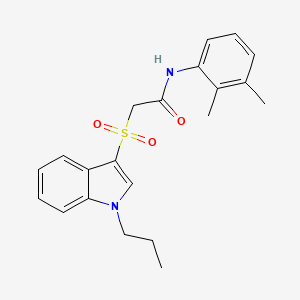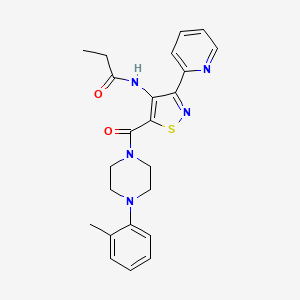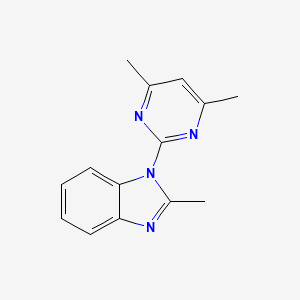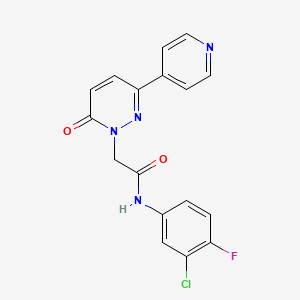
N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide is a complex organic compound known for its intriguing structural characteristics and multifaceted applications in various fields, including chemistry, biology, medicine, and industry. With a molecular formula that highlights its diverse functional groups, this compound has become a subject of extensive research and application development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide typically involves multiple reaction steps:
Formation of the Pyrrolidinone Ring: : The synthesis starts with the formation of the pyrrolidinone ring, often through a cyclization reaction involving amines and γ-lactones under acidic or basic conditions.
Attachment of the Dimethoxyphenyl Group: : The next step involves the coupling of the 3,4-dimethoxyphenyl moiety via a Friedel-Crafts acylation or alkylation reaction, often catalyzed by Lewis acids.
Ureido Substitution: : The ureido functional group is introduced through a nucleophilic substitution reaction, where an isocyanate reacts with an amine derivative.
Phenylsulfonyl Acetamide Formation: : Finally, the compound is completed by attaching the phenylsulfonyl and acetamide groups, typically through amide coupling reactions using agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may utilize optimized versions of the above synthetic routes, often employing continuous flow chemistry techniques to enhance yield and efficiency. Process intensification methods, such as microwave-assisted synthesis and high-pressure reactions, can also be applied to improve the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups, yielding corresponding aldehydes or ketones.
Reduction: : Reduction reactions can target the pyrrolidinone ring or the sulfonyl group, often using hydrogenation or hydride transfer reagents.
Substitution: : Substitution reactions, especially nucleophilic aromatic substitution, can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Nucleophiles: : Halides, amines, thiols.
Major Products Formed
Oxidation Products: : Aldehydes, ketones, carboxylic acids.
Reduction Products: : Alcohols, amines.
Substitution Products: : Various aromatic derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide finds applications across multiple scientific disciplines:
Chemistry: : Utilized as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: : Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: : Investigated for therapeutic properties such as anti-inflammatory, analgesic, and anticancer activities.
Industry: : Employed in material science for the development of advanced polymers and functional materials.
Mécanisme D'action
The exact mechanism of action of N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide can vary based on its application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. This binding can result in the inhibition or activation of specific biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
When compared to other compounds with similar structures, N-((4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)phenyl)sulfonyl)acetamide stands out due to its unique combination of functional groups, which endow it with a distinct reactivity and a broad spectrum of applications.
Similar Compounds
N-(4-(1-(3,4-dimethoxyphenyl)pyrrolidin-3-yl)ureido)benzenesulfonamide
N-(4-(3-(1-phenylpyrrolidin-3-yl)ureido)phenyl)sulfonylacetamide
4-(3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide
Each of these similar compounds may exhibit unique properties and applications, influenced by their specific structural differences from this compound.
There you have it! Now you know a bit more about this fascinating compound
Propriétés
IUPAC Name |
N-[4-[[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]carbamoylamino]phenyl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O7S/c1-13(26)24-33(29,30)17-7-4-14(5-8-17)22-21(28)23-15-10-20(27)25(12-15)16-6-9-18(31-2)19(11-16)32-3/h4-9,11,15H,10,12H2,1-3H3,(H,24,26)(H2,22,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFWZYFLDOYWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-methylbenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2965335.png)


![N-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2965341.png)
![ethyl6-amino-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylatedihydrochloride](/img/structure/B2965342.png)
![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}piperidine](/img/structure/B2965343.png)



![Methyl 2-amino-2-(3-cyclobutyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2965349.png)


